1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171871-01-4
VCID: VC7561050
InChI: InChI=1S/C19H17N7O4S/c27-19(21-13-3-5-14(6-4-13)25-12-20-23-24-25)16-10-17(18-2-1-8-30-18)26(22-16)15-7-9-31(28,29)11-15/h1-6,8,10,12,15H,7,9,11H2,(H,21,27)
SMILES: C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C5=CC=CO5
Molecular Formula: C19H17N7O4S
Molecular Weight: 439.45

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide

CAS No.: 1171871-01-4

Cat. No.: VC7561050

Molecular Formula: C19H17N7O4S

Molecular Weight: 439.45

* For research use only. Not for human or veterinary use.

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide - 1171871-01-4

Specification

CAS No. 1171871-01-4
Molecular Formula C19H17N7O4S
Molecular Weight 439.45
IUPAC Name 1-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)-N-[4-(tetrazol-1-yl)phenyl]pyrazole-3-carboxamide
Standard InChI InChI=1S/C19H17N7O4S/c27-19(21-13-3-5-14(6-4-13)25-12-20-23-24-25)16-10-17(18-2-1-8-30-18)26(22-16)15-7-9-31(28,29)11-15/h1-6,8,10,12,15H,7,9,11H2,(H,21,27)
Standard InChI Key UZMDHYIUONZSLN-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C5=CC=CO5

Introduction

1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound featuring a diverse array of functional groups, including a thiolane ring, a furan moiety, a tetrazole group, and a pyrazole core. This compound is of interest in various scientific fields, including chemistry, biology, and medicine, due to its potential applications and unique structural features.

Synthesis

The synthesis of 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the furan and tetrazole groups. The thiolan-3-yl group is then incorporated, and the final step involves the formation of the carboxamide linkage. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits significant biological activities due to its unique structure. The combination of a thiolane ring, a furan moiety, and a tetrazole group alongside the pyrazole core may enhance its interaction with biological targets, potentially leading to novel therapeutic applications. These include targeting inflammatory diseases, cancer therapy, and antimicrobial treatments. Further research is needed to fully elucidate its mechanisms of action and therapeutic applications.

Research Findings and Future Directions

Molecular docking simulations and in vitro studies are crucial for understanding the compound's pharmacological effects. These studies can reveal potential hydrogen bonding and hydrophobic interactions with key residues in target enzymes or receptors, contributing to its observed biological activities. Future research should focus on optimizing the synthesis process, conducting comprehensive biological activity assays, and exploring its potential as a lead compound for synthesizing new derivatives with improved efficacy and safety profiles.

Comparison with Similar Compounds

While specific data on this compound is limited, similar pyrazole derivatives have shown diverse pharmacological profiles, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. The unique combination of structural elements in 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide may enhance its pharmacological profile compared to other compounds in the same class.

CompoundStructural FeaturesUnique Properties
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methylphenyl)pyrazole-3-carboxamideThiolane ring and phenyl substituentExhibits strong antibacterial activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideThiadiazole and benzothiophene ringsPotential 5-lipoxygenase (5-LOX) inhibitor
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideFuran and pyrazole ringsUsed in synthesizing antimicrobial compounds

Given the limited availability of specific research findings directly related to 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-(furan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide, further investigation is necessary to fully explore its potential applications and biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator